molecular formula C7H11ClN2OS B1401861 2-(Pyrrolidin-3-yloxy)thiazole hydrochloride CAS No. 1420827-48-0

2-(Pyrrolidin-3-yloxy)thiazole hydrochloride

Cat. No. B1401861
CAS RN: 1420827-48-0
M. Wt: 206.69 g/mol
InChI Key: XJLSNLMQUBQZQC-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yloxy)thiazole hydrochloride” is a chemical compound with the molecular formula C7H11ClN2OS . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Thiazole, a component of the molecule, is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A versatile approach for synthesizing highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems demonstrates interesting antibacterial and antimycobacterial activities. This process involves the reaction of racemic or enantiomerically enriched pyrrolidines and benzoylisothiocyanate, followed by sequential reaction with alpha-bromo ketones. The resultant compounds show selectivity and good yield, with some spontaneously cyclizing to N-benzoylthiourea intermediates before reacting further (Belveren et al., 2017).

Anticonvulsant Activity

Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity. The most active compound in this series demonstrated significant effectiveness in seizure models, supported by neurotoxicity and computational studies including pharmacokinetic properties and docking studies (Ghabbour et al., 2015).

Antimycobacterial Activity and Acid Dissociation Constants

A study synthesized and evaluated the antimycobacterial activity of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. These compounds, containing thiazole, coumarin, and pyrrolidine moieties, showed promising activity against the M. tuberculosis H37Rv strain. Additionally, acid dissociation constants of these compounds were determined, providing insight into their chemical behavior and stability (Nural, 2018).

Cycloaddition Behavior

The cycloaddition behavior of pyrrolo[1,2-c]thiazoles has been explored, demonstrating their reactivity as thiocarbonyl ylides with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This behavior and its underlying mechanisms have implications for designing new chemical reactions and compounds (Sutcliffe et al., 2000).

Antibacterial and Antitumor Activity of Pyridine Hydrazyl Thiazole Metal Complexes

Pyridine hydrazyl thiazole metal complexes were synthesized and tested for their antibacterial and antitumor activity. These complexes showed specificity for certain bacteria and cancer cell lines, suggesting potential pharmaceutical applications (Zou et al., 2020).

properties

IUPAC Name

2-pyrrolidin-3-yloxy-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c1-2-8-5-6(1)10-7-9-3-4-11-7;/h3-4,6,8H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSNLMQUBQZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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